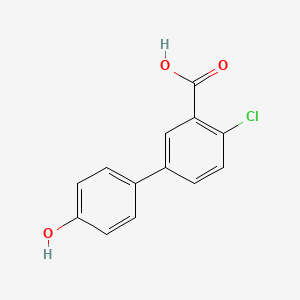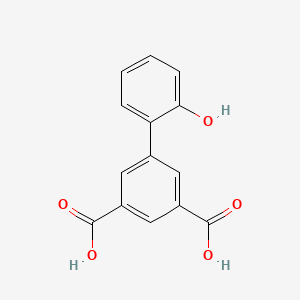![molecular formula C16H15NO2 B6370525 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261894-24-9](/img/structure/B6370525.png)
3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% (3-CPP) is a cyclopropyl amine derivative of phenol, with a purity of 95%. It is a white crystalline solid with a melting point of 75-77 °C and a boiling point of 200-210 °C. 3-CPP is used in a variety of scientific research applications, such as organic synthesis, drug discovery, and materials science. It is also used in the production of other compounds, such as 3-cyclohexylphenol and 3-cyclopentylphenol.
Scientific Research Applications
3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% has a wide range of scientific research applications. It is used in organic synthesis to create a variety of compounds, such as 3-cyclohexylphenol and 3-cyclopentylphenol. It is also used in drug discovery to synthesize a variety of pharmaceuticals. In addition, it is used in materials science to create a variety of polymers and composites.
Mechanism of Action
3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% is believed to act as a proton donor, donating protons to molecules in order to facilitate the formation of new bonds. This allows it to be used in the synthesis of a variety of compounds, such as 3-cyclohexylphenol and 3-cyclopentylphenol.
Biochemical and Physiological Effects
3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme CYP2C19, which is involved in the metabolism of drugs and other compounds. In addition, 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% has been shown to reduce the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% in laboratory experiments is its high purity of 95%. This allows for more accurate results and more reliable data. The main limitation of using 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% in laboratory experiments is its cost. 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% is more expensive than other compounds, which can make it difficult to use in large-scale experiments.
Future Directions
There are a variety of potential future directions for the use of 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% in scientific research. One potential future direction is the use of 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% in drug discovery. It could be used to synthesize a variety of novel pharmaceuticals, as well as to improve the efficacy and safety of existing drugs. Another potential future direction is the use of 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% in materials science. It could be used to create a variety of polymers and composites with unique properties. Additionally, 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% could be used in the synthesis of a variety of other compounds, such as 3-cyclohexylphenol and 3-cyclopentylphenol. Finally, 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% could be used in the study of biochemical and physiological effects, such as the inhibition of enzymes involved in drug metabolism.
Synthesis Methods
3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% can be synthesized through a multi-step process. The first step involves the reaction of cyclopropyl amine with phenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting product with an acid, such as hydrochloric acid or sulfuric acid. The final step involves the addition of a catalyst, such as palladium or platinum, to the mixture to complete the reaction.
properties
IUPAC Name |
N-cyclopropyl-3-(3-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15-6-2-4-12(10-15)11-3-1-5-13(9-11)16(19)17-14-7-8-14/h1-6,9-10,14,18H,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEZLIBMYKKMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683604 |
Source


|
| Record name | N-Cyclopropyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-24-9 |
Source


|
| Record name | N-Cyclopropyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






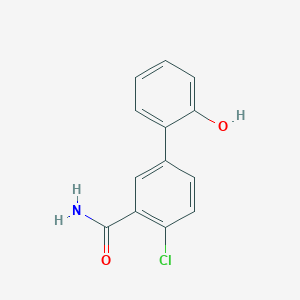
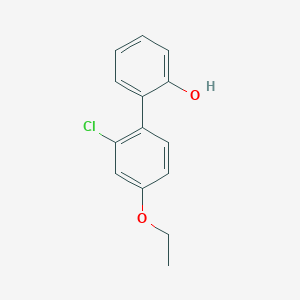
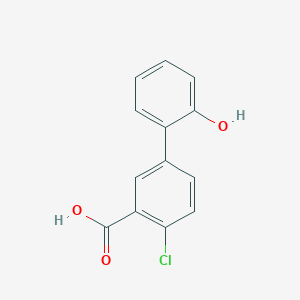
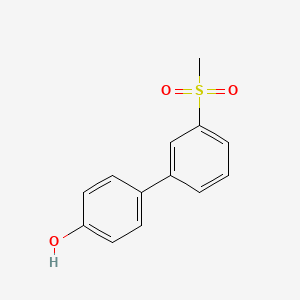


![4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370530.png)
